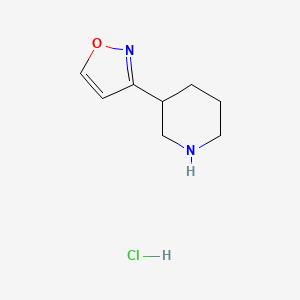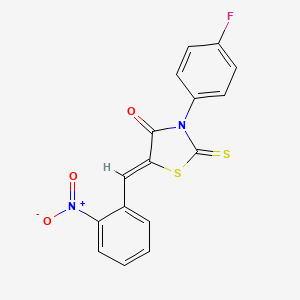
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate, also known as MEPH, is a psychoactive drug that belongs to the class of synthetic cathinones. MEPH is a potent stimulant that is known to have similar effects to other cathinones such as MDPV and methylone.
Mecanismo De Acción
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate acts as a releasing agent for dopamine and serotonin, leading to their increased levels in the brain. It also inhibits their reuptake, leading to their prolonged effects. This mechanism of action is similar to other cathinones and amphetamines.
Biochemical and Physiological Effects:
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. It has also been shown to increase heart rate and blood pressure in humans. Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been found to have neurotoxic effects on dopaminergic and serotonergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a potent stimulant that can be used to study the effects of cathinones on the central nervous system. It has a high affinity for dopamine and serotonin transporters, making it a useful tool for studying their function. However, Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is also known to have neurotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate. One area of interest is the potential therapeutic use of cathinones for various conditions, including depression and ADHD. Another area of interest is the development of new cathinone analogs with improved therapeutic properties and reduced neurotoxicity. Additionally, more research is needed to understand the long-term effects of cathinones on the brain and their potential for addiction.
Métodos De Síntesis
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can be synthesized using different methods, including the reductive amination of 3-methoxyphenylacetone with pyrrolidine and sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with pyrrolidine and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been widely used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter and the serotonin transporter, leading to the release of these neurotransmitters. Ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has also been used to study the effects of cathinones on the brain and their potential use as therapeutic agents for various conditions.
Propiedades
IUPAC Name |
ethyl (2S,3R)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)12-7-8-15-13(12)10-5-4-6-11(9-10)17-2/h4-6,9,12-13,15H,3,7-8H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJEHIJBCJTDK-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN[C@@H]1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)


![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)